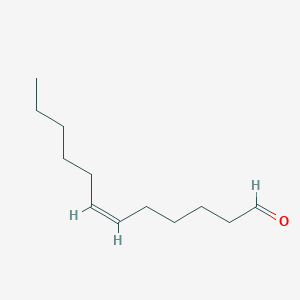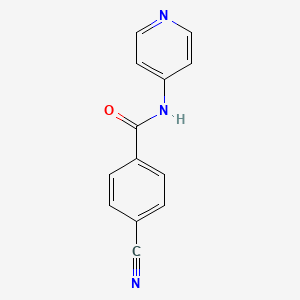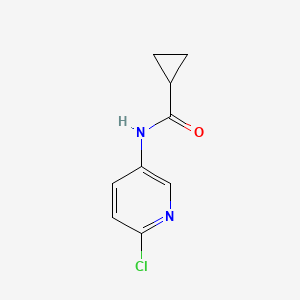
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes two benzodioxole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-benzodioxole derivatives with suitable aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and other biochemical processes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an antioxidant or anti-inflammatory agent.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit specific enzymes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-2-ylidene)propan-2-one: This compound shares a similar benzodioxole structure but differs in its functional groups and overall reactivity.
2H-1,3-Benzodioxole derivatives: Various derivatives of 2H-1,3-benzodioxole exhibit similar structural features but may have different chemical and biological properties.
Uniqueness
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole is unique due to its specific arrangement of benzodioxole rings and the resulting electronic and steric effects
Properties
CAS No. |
120493-23-4 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-2-ylidene)-1,3-benzodioxole |
InChI |
InChI=1S/C14H8O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H |
InChI Key |
TUVJCVKKXWVFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=C3OC4=CC=CC=C4O3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


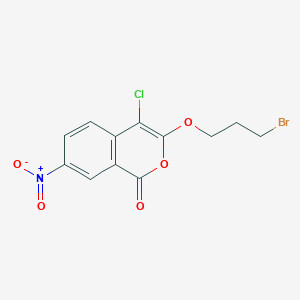
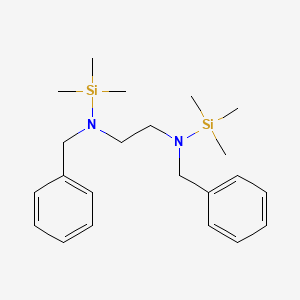
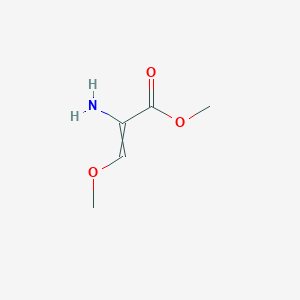
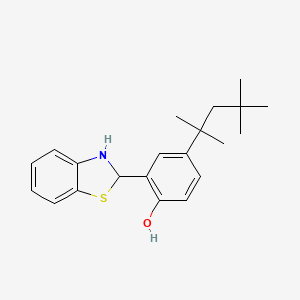
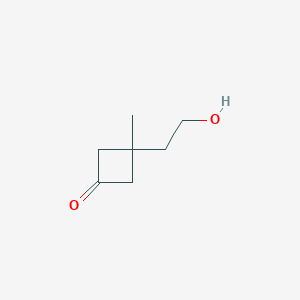
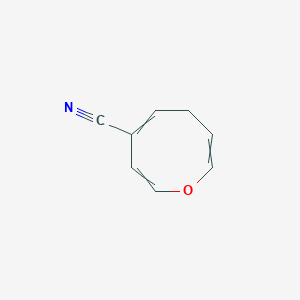
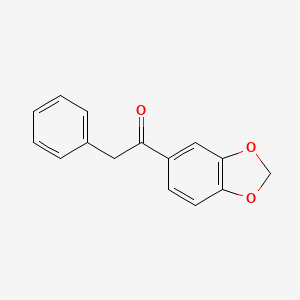
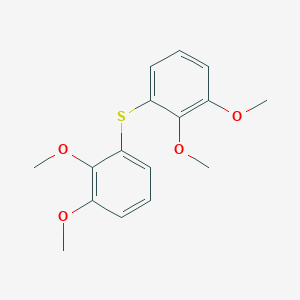

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
